3-Acetyl-8-methoxyquinolin-2(1H)-one
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Overview
Description
3-Acetyl-8-methoxyquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an acetyl group at the third position and a methoxy group at the eighth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-8-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and acetic anhydride.
Cyclization: The aniline derivative undergoes cyclization with acetic anhydride to form the quinoline core.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Medicine:
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in treating diseases.
Industry:
Dye Manufacturing: Used in the production of dyes and pigments.
Material Science: Incorporated into materials for specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.
Receptor Binding: Interacts with cellular receptors to modulate biological pathways.
Mechanism:
- The compound exerts its effects by interacting with molecular targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding.
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Methoxyquinoline: Lacks the acetyl group at the third position.
3-Acetylquinoline: Lacks the methoxy group at the eighth position.
Uniqueness:
3-Acetyl-8-methoxyquinolin-2(1H)-one: is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-acetyl-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C12H11NO3/c1-7(14)9-6-8-4-3-5-10(16-2)11(8)13-12(9)15/h3-6H,1-2H3,(H,13,15) |
InChI Key |
SHVCRAIIIWVALE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=CC=C2)OC)NC1=O |
Origin of Product |
United States |
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